![molecular formula C13H12ClNO B8433731 2-[[4-(chloromethyl)phenyl]methoxy]pyridine](/img/structure/B8433731.png)
2-[[4-(chloromethyl)phenyl]methoxy]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[4-(chloromethyl)phenyl]methoxy]pyridine is an organic compound that features a pyridine ring substituted with a benzyloxy group at the 2-position and a chloromethyl group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-[[4-(chloromethyl)phenyl]methoxy]pyridine typically involves the reaction of 2-hydroxy-pyridine with 4-chloromethyl-benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired compound in high purity.
Types of Reactions:
Oxidation: The benzyloxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions with various nucleophiles to form different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products:
Oxidation: Formation of benzyloxy-pyridine carboxylic acids.
Reduction: Formation of 2-(4-methyl-benzyloxy)-pyridine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-[[4-(chloromethyl)phenyl]methoxy]pyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds for pharmaceutical research.
Medicine: Investigated for its potential as a building block in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-[[4-(chloromethyl)phenyl]methoxy]pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The chloromethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on biomolecules, thereby altering their function.
Vergleich Mit ähnlichen Verbindungen
- 2-(4-Methyl-benzyloxy)-pyridine
- 2-(4-Methoxy-benzyloxy)-pyridine
- 2-(4-Bromomethyl-benzyloxy)-pyridine
Comparison:
2-(4-Methyl-benzyloxy)-pyridine: Lacks the electrophilic chloromethyl group, making it less reactive in nucleophilic substitution reactions.
2-(4-Methoxy-benzyloxy)-pyridine:
2-(4-Bromomethyl-benzyloxy)-pyridine: Similar reactivity to the chloromethyl derivative but with different electronic and steric properties due to the bromine atom.
The uniqueness of 2-[[4-(chloromethyl)phenyl]methoxy]pyridine lies in its chloromethyl group, which provides a versatile handle for further functionalization and derivatization, making it a valuable compound in synthetic and medicinal chemistry.
Eigenschaften
Molekularformel |
C13H12ClNO |
|---|---|
Molekulargewicht |
233.69 g/mol |
IUPAC-Name |
2-[[4-(chloromethyl)phenyl]methoxy]pyridine |
InChI |
InChI=1S/C13H12ClNO/c14-9-11-4-6-12(7-5-11)10-16-13-3-1-2-8-15-13/h1-8H,9-10H2 |
InChI-Schlüssel |
YZNQOCPIVYRRAC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)OCC2=CC=C(C=C2)CCl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

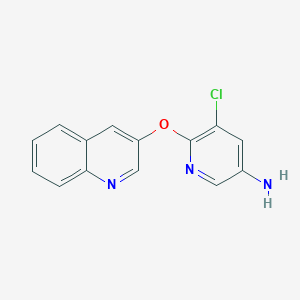
![1,2,3,5,10,10a-Hexahydropyrrolo[1,2-b]isoquinolin-10-one](/img/structure/B8433680.png)



![n-[2,2,2-Trifluoro-1-(4-formylphenyl) ethyl] isobutyramide](/img/structure/B8433702.png)

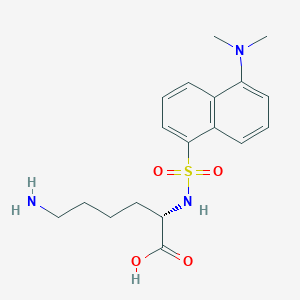
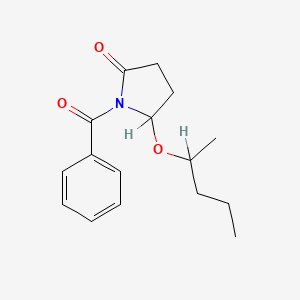
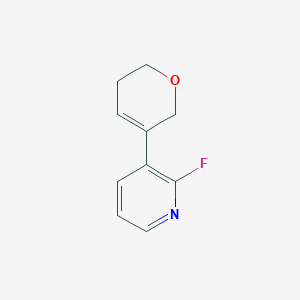
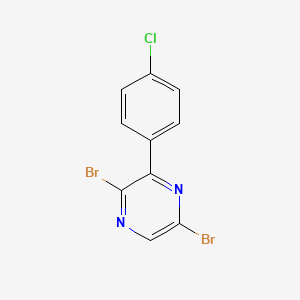
![13-[2-(3-Azidophenyl)ethyl]-5-chloro-2-ethyl-9-methyl-2,4,9,15-tetraazatricyclo[9.4.0.0^{3,8}]pentadeca-1(15),3(8),4,6,11,13-hexaen-10-one](/img/structure/B8433747.png)
![3,5-Dimethyl-imidazo[2,1-b]thiazole-6-carboxylic acid ethyl ester](/img/structure/B8433763.png)
